Hypoglycemic Efficacy in Obese Mouse Model: Class-Level Inference from Patent Examples 16, 17, and 29
No direct, compound-specific in vivo data for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide are publicly available. However, the patent EP0881219B1 provides explicit quantitative data for three closely related dioxothiazolidylbenzamide examples (16, 17, and 29) in an obese mouse model [1]. Example 16 (structure: N-(4-trifluoromethylbenzyl)-5-(2,4-dioxothiazolidine-5-yl)-2-methoxybenzamide) achieved a blood sugar-depressing rate of 48%, Example 17 a rate of 42%, and Example 29 a rate of 30%, all at an oral dose of 10 mg/kg for 5 days [1]. The target compound’s 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl scaffold is structurally distinct from these examples, and its precise hypoglycemic efficacy remains unquantified; nevertheless, the class-wide activity range supports the expectation of meaningful blood glucose lowering.
| Evidence Dimension | Blood sugar-depressing rate (%) in obese mice |
|---|---|
| Target Compound Data | Not reported in public domain |
| Comparator Or Baseline | Example 16: 48%; Example 17: 42%; Example 29: 30% (EP0881219B1) |
| Quantified Difference | Not determinable for target compound |
| Conditions | Obese mouse model (C57BL ob/ob), oral administration 10 mg/kg for 5 days, glucose tolerance test (2 g/kg glucose p.o.) |
Why This Matters
Without this class-level activity data, a purchaser could incorrectly assume all dioxothiazolidylbenzamides are equipotent, but the observed 1.6-fold range in blood sugar-depressing rate among closely related examples demonstrates that specific substitution critically impacts efficacy.
- [1] Maeda T, et al. N-substituted dioxothiazolidylbenzamide derivatives and process for producing the same. European Patent EP0881219B1, 1996, assigned to Kyorin Pharmaceutical Co., Ltd. View Source
